Oleandrin is a toxic cardiac glycoside primarily derived from the Nerium oleander plant, a shrub native to the Mediterranean region and parts of Asia. Characterized by its complex chemical structure, oleandrin consists of a steroid nucleus with an unsaturated lactone ring at carbon 17 and a dideoxy arabinose group at carbon 3. Additionally, it features an acetyloxy group at carbon 16, making it structurally similar to other cardiac glycosides such as digoxin and ouabain, although it exhibits different potency levels in biological systems .
Oleandrin's mechanism of action is similar to other cardiac glycosides. It inhibits the sodium-potassium ATPase enzyme in heart muscle cells. This enzyme plays a crucial role in maintaining the balance of electrolytes across cell membranes, and its inhibition by oleandrin disrupts heart rhythm and contractility [].
While the exact mechanism by which oleandrin might influence cancer cells is not fully understood, some research suggests it may induce a form of cell death called immunogenic cell death (ICD) []. This process triggers the immune system to recognize and attack cancer cells.
Oleandrin's primary mechanism of action involves the inhibition of the sodium-potassium ATPase enzyme, which is crucial for maintaining cellular ion gradients. This inhibition leads to increased intracellular sodium levels and subsequent calcium influx, ultimately affecting cardiac contractility and potentially leading to arrhythmias. The compound also participates in various biochemical pathways, including apoptosis induction through mechanisms like nuclear factor kappa-light-chain-enhancer of activated B cells suppression and superoxide radical formation .
Research into oleandrin has highlighted its potential anticancer properties. It has demonstrated apoptotic effects in various cancer cell lines and may enhance the sensitivity of certain cancer cells to chemotherapy. For instance, oleandrin has shown promise in reducing tumor growth in glioma models and enhancing the efficacy of cisplatin in preclinical studies. Additionally, it exhibits neuroprotective effects and has been studied for its potential activity against viral infections, including human immunodeficiency virus .
Oleandrin can be extracted from the leaves and stems of the Nerium oleander plant. Alternatively, laboratory synthesis is possible through plant cell cultures that can be genetically modified to enhance oleandrin production. This method allows for more controlled production but faces challenges such as early cell death that limits yield. The use of phytohormones can stimulate oleandrin synthesis in these cultures .
The primary applications of oleandrin have been explored in the fields of oncology and virology. It has been incorporated into formulations like Anvirzel™, which combines oleandrin with its glycone derivative, oleandrigenin, for potential use in treating cancer and other diseases. Despite these applications, clinical trials remain limited, and oleandrin is not approved for medical use in many regions due to safety concerns .
Oleandrin exhibits notable interactions with various drugs due to its ability to inhibit P-glycoprotein, a membrane transporter that affects drug absorption and distribution. This interaction can lead to increased blood levels of co-administered medications that are substrates for P-glycoprotein. Caution is advised when using oleandrin alongside other cardiac glycosides or medications that influence heart rhythm due to its inherent cardiotoxicity .
Oleandrin shares structural similarities with several other compounds within the class of cardiac glycosides. Here are some notable comparisons:
Compound | Structure Similarity | Potency | Primary Use |
---|---|---|---|
Digoxin | High | High | Heart failure treatment |
Ouabain | Moderate | Moderate | Heart failure treatment |
Oleandrigenin | High (deglycosylated) | Lower than oleandrin | Investigated for anticancer properties |
Conessine | Moderate | Moderate | Traditional medicine |
Neritaloside | Moderate | Variable | Traditional medicine |
Oleandrin's unique profile lies in its potent cytotoxic effects against cancer cells combined with significant toxicity risks when consumed improperly. This duality makes it a subject of ongoing research but also necessitates caution in its application .
The total synthesis of oleandrin represents one of the most challenging endeavors in cardiotonic steroid chemistry, requiring precise construction of both the oleandrigenin aglycone and subsequent α-selective glycosylation with the unusual 2-deoxysugar leucine-oleandrose. The synthetic approaches developed over the past decade have established multiple viable routes to this important natural product, each addressing specific challenges in steroid backbone construction and carbohydrate installation.
The synthetic sequence commenced with the known steroid derivative obtained from dehydroepiandrosterone through a three-step sequence yielding 57% overall conversion. The critical D-ring modification was accomplished through a two-step Saegusa-Ito oxidation protocol, providing the requisite enone intermediate in 62% yield. The subsequent deconjugation was achieved using previously optimized conditions involving silica gel, diisopropylethylamine, and toluene at elevated temperature, producing the β,γ-unsaturated ketone in 69% yield with 95% based on starting material recovery [1].
The installation of the β14-hydroxyl group represented a significant synthetic challenge, requiring extensive optimization of Mukaiyama hydration conditions. The optimized protocol employed cobalt acetylacetonate as catalyst with phenylsilane and molecular oxygen in 1,4-dioxane, providing the desired β-product alongside its α-diastereomer in useful selectivity. The stereochemistry was confirmed through comprehensive nuclear magnetic resonance analysis and comparison with authentic samples [1].
A particularly innovative aspect of the oleandrigenin synthesis involved the strategic use of epoxide rearrangement to install the β17-stereocenter and C16-oxidation simultaneously. The vinyl iodide intermediate containing the preinstalled β14-hydroxyl group was converted to the corresponding epoxide through standard procedures. Treatment with Lewis acid catalysts promoted the epoxide rearrangement to establish the desired β17-stereochemistry and install the C16-oxidation pattern in a single transformation [1].
The epoxide rearrangement proceeded through a well-defined mechanism involving hydrogen migration to establish the β17-stereocenter selectively. This stereoselective transformation proved crucial for accessing the oleandrigenin framework efficiently, as it avoided the need for late-stage manipulations on substrates containing the sensitive β17-substitution pattern. The resultant ketone was subsequently reduced with sodium borohydride to provide the β16-alcohol in 76% yield with excellent diastereoselectivity of 9.6:1 [1].
The final stages of the oleandrigenin synthesis involved acylation of the β16-hydroxyl group followed by oxidative conversion of the furan moiety to the characteristic β17-butenolide. The acetylation was accomplished using acetic anhydride with 4-dimethylaminopyridine in pyridine, providing the protected intermediate as a single diastereomer after purification. The butenolide formation employed the previously established protocol from the Wicha group, involving singlet oxygen oxidation of the furan moiety followed by reductive rearrangement and acidic workup [1].
The singlet oxygen oxidation proceeded through a [4+2] cycloaddition mechanism to form an endoperoxide intermediate, which underwent subsequent rearrangement under reductive conditions to provide the desired β17-butenolide in 51% yield along with deprotected oleandrigenin in 10% yield. The final deprotection using hydrogen fluoride-pyridine complex completed the synthesis of oleandrigenin in 56% yield over two steps, corresponding to 12 linear steps and 3.1% overall yield from the starting steroid derivative [1].
The completion of the first total synthesis of oleandrin was achieved through development of optimized α-selective glycosylation methodology. The synthetic oleandrigenin was successfully coupled with leucine-oleandrose-based donors using carefully optimized conditions that minimized side-product formation while maximizing the desired α-stereochemistry. The glycosylation employed a protected oleandrose donor with hydrogen bromide-triphenylphosphine complex as the optimal catalyst system [2].
The glycosylation reaction was conducted in dichloromethane at room temperature for 18 hours, providing the desired α-glycosylated product in 69% isolated yield. This represented a significant improvement over previously reported methods, which typically suffered from poor selectivity and substantial side-product formation. The subsequent deprotection under acidic conditions completed the first total synthesis of oleandrin in 17 steps with 1.2% overall yield from testosterone [2].
The development of α-selective glycosylation methods for oleandrose derivatives represents a critical advancement in cardiotonic steroid synthesis, addressing the longstanding challenge of installing 2-deoxyglycosides with high stereoselectivity. The inherent lack of anchimeric assistance in 2-deoxyglycosides makes their stereoselective formation particularly challenging, especially when dealing with complex aglycone acceptors such as digitoxigenin and oleandrigenin.
The systematic evaluation of oleandrose-based donors revealed significant sensitivity to both the anomeric leaving group and the protecting group strategy employed. Initial studies with standard donors including anomeric acetates, trichloroacetimidates, and picolyl derivatives demonstrated consistently low α:β selectivity ratios, typically ranging from 1:1 to 2:1 in favor of the desired α-anomer. The formation of substantial amounts of Ferrier rearrangement products further complicated these reactions, highlighting the need for more sophisticated approaches [3].
The oleandrose acetate donor, when activated with trimethylsilyl trifluoromethanesulfonate, provided moderate conversion and selectivity with approximately 2:1 α:β ratio. However, the detection of Ferrier rearrangement products indicated that the acetate moiety underwent Lewis acid-promoted elimination to generate oleandral, which could subsequently undergo either glycosylation or nucleophilic substitution to produce the undesired rearrangement products. This mechanistic insight proved crucial for understanding the limitations of traditional donor systems [3].
The trichloroacetimidate donor system offered improved conversion but diminished selectivity, producing approximately 1:1 α:β mixtures with no detectable Ferrier rearrangement products. The absence of rearrangement products suggested that the less basic trichloroacetimidate leaving group avoided the elimination pathway that plagued the acetate system. However, the poor selectivity made this approach unsuitable for practical synthesis [3].
The exploration of catalytic methods for α-selective 2-deoxyglycoside formation led to the evaluation of numerous Lewis acid systems, each offering different advantages and limitations. Gold and copper complexes, which had shown promise in other 2-deoxyglycosylation reactions, proved ineffective for the oleandrose system, primarily producing Ferrier rearrangement products rather than the desired glycosylation products [3].
The use of boron trifluoride etherate at elevated temperatures resulted in low conversion to the desired α-product (6%) alongside significant formation of both β-anomer (10%) and Ferrier rearrangement product (11%). The concurrent formation of elimination products through C14-hydroxyl loss further complicated this approach, demonstrating the sensitivity of the digitoxigenin acceptor to strongly acidic conditions [3].
Milder catalytic systems based on hydrogen-bond donors such as thiouracil and Schreiner's thiourea provided improved selectivity but suffered from low conversion rates. The combination of Schreiner's thiourea with a chiral phosphoric acid co-catalyst at 45°C achieved 90% conversion with a 43:15:28:4 mixture of α:β:Ferrier:elimination products, representing a significant improvement in overall efficiency [3].
The breakthrough in α-selective oleandrose glycosylation came through the systematic evaluation of phosphine-acid complexes as catalysts for the reaction. Eight different phosphine-acid combinations were screened, with hydrogen bromide-triphenylphosphine complex emerging as the optimal catalyst system. This catalyst provided the cleanest α-glycosylation reaction, producing the desired α-anomer in 67% yield with minimal side-product formation [3].
The mechanistic basis for the enhanced selectivity with hydrogen bromide-triphenylphosphine complex involves the formation of a well-defined phosphonium intermediate that undergoes nucleophilic displacement with high stereoselectivity. The bromide anion serves as an effective leaving group while the triphenylphosphine provides stabilization of the intermediate, leading to preferential formation of the α-anomer through an anomeric effect-controlled process [3].
The optimized conditions employed dichloromethane as solvent with 5 mol% of the phosphine-acid complex, providing consistent results across multiple substrate combinations. The reaction proceeded at room temperature over 18 hours, making it operationally simple and highly reproducible. The method proved equally effective with both digitoxigenin and oleandrigenin acceptors, demonstrating broad applicability [3].
The phosphine-acid catalyzed glycosylation methodology demonstrated excellent scope for various cardiotonic steroid acceptors, successfully providing α-oleandrosides of digitoxigenin, oleandrigenin, and related structures. The method proved particularly effective for acceptors containing multiple hydroxyl groups, with the C3-hydroxyl showing high reactivity under the optimized conditions. The selectivity remained consistently high across different acceptor structures, suggesting a robust mechanistic basis for the observed stereoselectivity [3].
However, certain limitations were identified in the methodology. The presence of acid-labile protecting groups required careful selection of reaction conditions to avoid premature deprotection. Additionally, acceptors with electron-withdrawing groups showed reduced reactivity, requiring extended reaction times or higher catalyst loadings to achieve acceptable conversion. The method was also sensitive to water content, necessitating rigorous exclusion of moisture during the reaction [3].
The formation of Ferrier rearrangement products, while significantly reduced compared to other methods, remained a persistent side reaction that limited the overall efficiency of the transformation. Optimization studies revealed that the ratio of Ferrier products could be minimized through careful control of reaction temperature and catalyst loading, but complete elimination of this pathway proved challenging [3].
The synthetic modification of oleandrin to produce derivatives with enhanced biological activity or improved pharmacological properties has emerged as a significant area of research. These modifications typically focus on functionalization of the carbohydrate moiety, particularly at the C4′ position, as well as replacement of the sugar unit with alternative functionalities such as amino groups.
The esterification of oleandrin derivatives has been pursued through multiple approaches, with the most successful methods focusing on selective modification of the C4′ hydroxyl group of the oleandrose sugar unit. The development of oleandrin-4′-yl ester derivatives has been driven by the observation that such modifications can significantly enhance cytotoxic activity against tumor cell lines while potentially reducing cardiotoxicity [4].
The general synthetic approach involves protection of the remaining hydroxyl groups followed by selective esterification at the C4′ position using standard coupling reagents. The most effective protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with 4-dimethylaminopyridine as the catalyst system, providing ester products in yields ranging from 40% to 70% depending on the specific carboxylic acid employed [4].
The regioselectivity of the esterification can be controlled through the use of sterically hindered bases and carefully optimized reaction conditions. The C4′ hydroxyl group shows enhanced reactivity compared to other positions due to its accessibility and electronic environment, making selective functionalization achievable without extensive protecting group manipulations [4].
The selective acetylation of oleandrin and related compounds has proven particularly valuable for accessing oleandrigenin derivatives. The development of regioselective acetylation methods has enabled the direct conversion of gitoxigenin to oleandrigenin through C16-selective acetylation, representing a significant advancement in synthetic efficiency [5].
The key breakthrough came through the application of 4-dimethylaminopyridine-catalyzed acetylation using acetic anhydride in pyridine. Under these conditions, the C16 hydroxyl group showed dramatically enhanced reactivity compared to the C3 hydroxyl, providing oleandrigenin as the sole regioisomer in 80% yield. The observed regioselectivity was attributed to the participation of the C16 hydroxyl in intramolecular hydrogen bonding with the C14 tertiary hydroxyl group, which increased its nucleophilicity [5].
This selective acetylation methodology proved superior to alternative approaches such as chiral phosphoric acid-catalyzed acetylation, which provided only minor amounts of bis-acetylated products with poor selectivity. The operational simplicity and high efficiency of the 4-dimethylaminopyridine-catalyzed method make it the preferred approach for accessing oleandrigenin from more readily available gitoxigenin [5].
The replacement of the carbohydrate moiety in oleandrin with amino functionalities has emerged as a promising strategy for developing hydrolytically stable analogs with retained biological activity. The development of chiral phosphoric acid-catalyzed reductive amination methodology has enabled the stereoselective introduction of amino groups at the C3 position of cardiotonic steroids [5].
The optimal protocol employs (S)-1,1′-bi-2-naphthol-derived hydrogen phosphate as the chiral catalyst, enabling the synthesis of 3β-amino derivatives with diastereoselectivities up to 36:1 in favor of the desired β-configuration. The reaction utilizes Hantzsch esters as the reducing agent and proceeds through a well-defined mechanism involving chiral catalyst-controlled hydride delivery to the imine intermediate [5].
The scope of the amino modification methodology encompasses both simple anilines and complex heterocyclic amines, providing access to diverse structural analogs. The reaction conditions are mild and operationally simple, requiring only heating to 50°C in toluene for 14 hours. The high diastereoselectivity achieved makes the method particularly valuable for accessing single stereoisomers without extensive purification [5].
The sulfation of oleandrin derivatives represents an important modification strategy for improving water solubility and potentially altering biological activity profiles. While specific protocols for oleandrin sulfation have not been extensively reported, the general principles of carbohydrate sulfation can be applied to modify the hydroxyl groups of the oleandrose sugar unit [6].
The typical approach involves the use of sulfur trioxide-pyridine complex or related reagents to introduce sulfate groups at specific positions. The regioselectivity of sulfation can be controlled through protecting group strategies or through the inherent reactivity differences between hydroxyl groups. The C4′ position of oleandrose typically shows enhanced reactivity toward sulfation reagents, making it a primary target for modification [6].
The biological implications of sulfation modifications are significant, as sulfated derivatives often exhibit altered pharmacokinetic properties including improved water solubility and modified tissue distribution. However, the synthetic challenges associated with sulfation, particularly the potential for elimination reactions under basic conditions, require careful optimization of reaction conditions [6].
The synthesis of oleandrin and its derivatives presents numerous synthetic challenges that have required innovative solutions and methodological developments. The primary obstacles include stereochemical control in both the steroid backbone construction and glycosylation steps, as well as overall yield optimization to make the synthesis practical for biological evaluation studies.
The most significant stereochemical challenge in oleandrin synthesis lies in the control of anomeric stereochemistry during the glycosylation step. The installation of α-oleandrose linkages represents a particularly difficult transformation due to the absence of anchimeric assistance typical of 2-deoxyglycosides. Traditional glycosylation methods consistently provide poor α:β selectivity, with ratios typically ranging from 1:1 to 2:1 in favor of the desired α-anomer [3].
The electronic and steric factors influencing the stereochemical outcome of oleandrose glycosylation have been systematically studied. The oxocarbenium ion intermediate formed during glycosylation lacks the stabilizing effects of neighboring group participation, making it highly susceptible to nucleophilic attack from both faces. The preference for α-attack, when observed, appears to result from anomeric effect considerations and the steric environment around the anomeric center [3].
The development of catalyst-controlled stereoselectivity has provided the most promising solution to this challenge. The hydrogen bromide-triphenylphosphine complex system achieves α:β selectivity ratios of approximately 3:1, representing a significant improvement over uncatalyzed reactions. The mechanistic basis for this selectivity involves the formation of a phosphonium intermediate that undergoes preferential α-displacement [3].
The management of side reactions, particularly the Ferrier rearrangement, represents a major challenge in oleandrose glycosylation. This rearrangement pathway involves the elimination of the C3 substituent to form an enone intermediate, which can undergo subsequent nucleophilic addition to produce 2,3-unsaturated glycosides. The Ferrier rearrangement products are typically difficult to separate from the desired glycosylation products, significantly complicating purification [3].
The formation of Ferrier rearrangement products is particularly problematic when using protected oleandral donors under Lewis acidic conditions. The elimination of the C3 protecting group is promoted by the acidic reaction conditions, leading to the formation of reactive intermediates that undergo rearrangement. The optimization of reaction conditions to minimize this pathway has focused on the use of milder catalysts and carefully controlled reaction temperatures [3].
The C14-hydroxyl elimination reaction represents another significant side reaction that occurs with digitoxigenin and related acceptors under acidic conditions. This elimination produces deoxy derivatives that lack the characteristic C14 oxidation pattern of cardiotonic steroids. The prevention of this side reaction requires the use of mild reaction conditions and careful selection of catalysts that do not promote elimination pathways [3].
The optimization of overall synthetic yields has required a comprehensive approach addressing multiple aspects of the synthetic sequence. The low yields typically observed in oleandrin synthesis result from the accumulation of modest yields across multiple steps, particularly in the glycosylation and final deprotection sequences. The development of more efficient individual transformations has been crucial for improving overall synthetic efficiency [1] [2].
The implementation of telescoped reaction sequences has proven effective for improving yields by avoiding isolation of unstable intermediates. The combination of epoxidation and rearrangement reactions in a single pot has eliminated the need to isolate sensitive epoxide intermediates, resulting in improved overall yields and reduced synthetic complexity [1].
The optimization of reaction conditions for key transformations has focused on maximizing conversion while minimizing side product formation. The use of excess reagents, careful control of reaction temperature, and systematic screening of catalyst systems have all contributed to improved yields. The development of scalable protocols has required balancing efficiency with practical considerations such as reagent cost and safety [1] [2].
The scalability of oleandrin synthetic routes has emerged as a critical consideration for enabling biological evaluation studies. The original synthetic routes typically provided material quantities in the milligram range, insufficient for comprehensive biological testing. The development of more efficient synthetic methods has focused on improving both individual step yields and overall sequence efficiency [1] [2].
The photochemical singlet oxygen oxidation step in the oleandrigenin synthesis represents a particular scalability challenge due to the specialized equipment required and the inherent limitations of photochemical processes. Alternative oxidation methods that avoid photochemical steps have been explored, though none have yet achieved the efficiency of the established protocol [1].
The purification challenges associated with oleandrin synthesis have required the development of specialized chromatographic methods. The structural similarity between α- and β-anomers makes their separation particularly difficult, requiring high-resolution chromatographic techniques. The development of preparative-scale separation methods has been crucial for obtaining pure materials for biological evaluation [3].
Acute Toxic;Health Hazard